3-pentyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinones, which are known for their diverse biological activities. This compound features a quinazolinone core, a thioether linkage, and a phenyl-substituted oxadiazole moiety, suggesting potential pharmacological significance.
The compound can be synthesized through various methodologies that involve the functionalization of quinazolinones and oxadiazoles. The synthesis typically requires starting materials such as anthranilic acid and various electrophiles, followed by specific reaction conditions to yield the desired product.
This compound is classified under heterocyclic compounds due to the presence of nitrogen in its ring structures. It is also categorized as a thioether due to the sulfur atom in its molecular framework. Quinazolinones are often investigated for their potential as pharmaceutical agents, particularly in cancer therapy and as kinase inhibitors.
The synthesis of 3-pentyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one can be approached via several steps:
Technical details include the use of solvents like ethanol or acetone and catalysts such as triethylamine or potassium carbonate during the synthesis process. Reaction monitoring is typically performed using thin-layer chromatography.
The molecular structure of 3-pentyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one features:
The molecular formula can be represented as , with a corresponding molar mass calculated from its constituent atoms. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed for structural confirmation.
The compound may undergo several chemical reactions typical for quinazolinones and thioethers:
Technical details regarding these reactions include temperature control, solvent choice, and reaction time optimization to achieve desired yields.
The mechanism of action for compounds like 3-pentyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one often involves interaction with biological targets such as protein kinases.
Data from studies indicate that modifications on the quinazolinone scaffold can significantly affect potency and selectivity against specific kinases.
The physical properties of 3-pentyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one include:
Chemical properties include:
Relevant data from spectral analyses (NMR, IR) provide insights into functional groups present and confirm structural integrity.
The primary applications of 3-pentyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one lie in medicinal chemistry:
Research into similar compounds has shown promising results in preclinical models, indicating potential pathways for future drug development initiatives focusing on targeted cancer therapies.
The synthesis of 3-pentyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one requires sequential construction of three key structural elements: the quinazolinone core, the 1,2,4-oxadiazole ring, and the thioether linker. Each step presents distinct mechanistic and procedural challenges.
The quinazolin-4(3H)-one scaffold is typically synthesized via Niementowski cyclization, where anthranilic acid reacts with pentanamide under high-temperature conditions (140–160°C) in refluxing acetic acid. This reaction proceeds through initial amide formation followed by intramolecular cyclodehydration. Catalyst selection critically influences yield and reaction time:
Table 1: Niementowski Cyclization Optimization for Quinazolin-4(3H)-one Precursor
Catalyst | Temperature (°C) | Time (hr) | Yield (%) | Key Limitation |
---|---|---|---|---|
None | 140 | 12–15 | 48–55 | Low conversion |
PCl₃ (5 mol%) | 140 | 4–6 | 68–72 | Moisture sensitivity |
ZnCl₂ (10 mol%) | 160 | 3–5 | 60–65 | Product complexation |
Microwave | 180 (irradiation) | 0.3–0.5 | 70–75 | Scalability issues |
The 2-thioxo intermediate is generated by treating the quinazolinone with thiourea in pyridine (60–65°C, 4 hr) or phosphorus pentasulfide (P₂S₅) in dry dioxane (reflux, 8 hr), with the latter providing superior yields (80–85%) despite harsher conditions [3] .
The 3-phenyl-1,2,4-oxadiazole-5-methyl moiety is synthesized via a two-step sequence:
Table 2: Solvent Effects on Oxadiazole Cyclization Yield
Cyclization Solvent | Temperature (°C) | Time (hr) | Yield (%) | Byproduct Formation |
---|---|---|---|---|
Pyridine | 100 | 6 | 65–70 | <5% |
Toluene | 110 | 8 | 75–80 | 8–10% ester impurity |
DMF | 120 | 3 | 70–75 | 15% nitrile side-product |
Acetonitrile | 82 | 10 | 60–65 | <5% |
Solvent selection balances reaction rate and byproduct generation, with toluene providing optimal efficiency despite longer reaction times [7].
The thioether bridge connects the quinazolinone and oxadiazole rings via an Sₙ2 reaction between 2-thioxoquinazolin-4(3H)-one and 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole. Critical parameters include:
Regioselectivity challenges arise during N-alkylation of the quinazolinone and oxadiazole coupling due to competing reaction sites.
N-alkylation of quinazolin-4(3H)-ones occurs selectively at N-3 rather than O-4 due to higher nucleophilicity and steric accessibility. Key approaches:
Electronic effects dominate regioselectivity: Electron-withdrawing substituents at C-6/C-8 reduce N-3 nucleophilicity, increasing O-alkylation byproducts to 15–20% .
Table 3: Efficiency of Alkylating Agents for N-3 Functionalization
Alkylating Agent | Conditions | N-3 Yield (%) | O-4 Byproduct (%) |
---|---|---|---|
1-Bromopentane | K₂CO₃/acetone, reflux | 60–65 | 5–8 |
1-Iodopentane | K₂CO₃/DMF, 80°C | 70–75 | 3–5 |
Pentyl methanesulfonate | Cs₂CO₃/CH₃CN, rt | 80–85 | <2 |
1-Bromopentane | TBAB/NaOH(aq)/CH₂Cl₂, rt | 82–85 | <2 |
Coupling the 5-(chloromethyl)oxadiazole with the 2-thioquinazolinone involves steric constraints:
Final product purity hinges on disulfide byproduct management and chromatographic separation protocols.
The disulfide dimer (bis-2,2'-(quinazolin-4-one) disulfide) forms during thioether coupling and co-elutes with the target compound on silica gel due to similar polarity. Mitigation strategies:
Global yield optimization requires solvent harmonization across synthetic steps:
Catalytic enhancements:
Table 4: Solvent Systems for Recrystallization Purity Optimization
Solvent System | Recovery (%) | Purity (%) | Major Impurity Removed |
---|---|---|---|
Ethanol/water (7:3) | 65–70 | >98 | Disulfide dimer |
Acetonitrile | 75–80 | 95–97 | Unreacted oxadiazole |
Ethyl acetate/hexane (1:2) | 60–65 | 97–98 | O-alkylated quinazolinone |
Dichloromethane/diethyl ether (1:5) | 70–75 | 94–96 | Hydrolyzed oxadiazole |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3